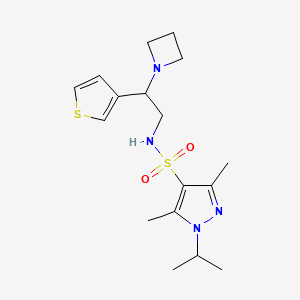

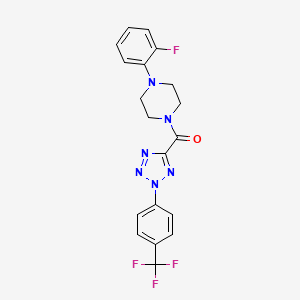

![molecular formula C11H11N3O2S B2826837 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline CAS No. 1086612-64-7](/img/structure/B2826837.png)

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline is a heterocyclic compound that combines the structural features of thiazole and pyridine rings with a proline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to serve as a scaffold for drug development .

Mechanism of Action

Target of Action

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are biologically relevant purine bioisosteres and have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines, the parent compound, interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These effects suggest that this compound may have similar activities.

Biochemical Analysis

Biochemical Properties

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) enzymatic activity . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for cancer therapies .

Cellular Effects

The compound’s inhibitory effect on PI3K can influence various cellular processes. By inhibiting PI3K, this compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PI3K. It has been shown to exhibit strong PI3Kα inhibitory activity, with an IC50 of 3.6 nM . The structure-activity relationships study showed that certain functionalities and structural units in the compound were important for PI3Kα inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the proline moiety. One common synthetic route starts with the cyclization of a thiazole derivative with a pyridine derivative under acidic conditions to form the thiazolo[5,4-b]pyridine scaffold. This intermediate is then coupled with a proline derivative using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The pyridine ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of dihydropyridine derivatives

Substitution: Formation of alkylated thiazolo[5,4-b]pyridine derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K).

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Thiazolo[4,5-b]pyridine: Shares the thiazole and pyridine rings but lacks the proline moiety.

Thiazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Thiazolo[3,2-b]pyridine: Differs in the position of the nitrogen atom in the pyridine ring

Uniqueness

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline is unique due to the presence of the proline moiety, which imparts additional conformational rigidity and potential biological activity. This structural feature distinguishes it from other thiazolo[5,4-b]pyridine derivatives and enhances its potential as a versatile scaffold for drug development .

Properties

IUPAC Name |

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-10(16)8-4-2-6-14(8)11-13-7-3-1-5-12-9(7)17-11/h1,3,5,8H,2,4,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGBPABTJYPDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)methyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2826761.png)

![3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826762.png)

![3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2826765.png)

![[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2826771.png)

![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2826772.png)